
Epitaondiol
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Overview
Description
Epitaondiol is a natural product found in Aplysia dactylomela, Stypopodium zonale, and Stypopodium flabelliforme with data available.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Epitaondiol is characterized by its ability to modulate key biochemical pathways involved in inflammation and cellular protection. Its mechanism primarily involves:
- Inhibition of Phospholipase A2 : This enzyme is crucial for the release of arachidonic acid, leading to the production of eicosanoids that mediate inflammatory responses.
- Modulation of the Cyclooxygenase Pathway : By inhibiting cyclooxygenase enzymes, this compound reduces the synthesis of pro-inflammatory mediators such as leukotrienes and thromboxanes.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various studies:
- Topical Application : In animal models, it showed significant inhibition of leukocyte accumulation and eicosanoid release, comparable to established anti-inflammatory drugs like indomethacin .
- Chronic Inflammatory Disorders : Its dual action as an anti-inflammatory and antioxidant positions it as a potential therapeutic agent for chronic conditions such as arthritis and inflammatory bowel disease .
Gastroprotective Effects
Research indicates that this compound exhibits gastroprotective properties:
- Gastric Lesion Prevention : In studies involving mice, this compound significantly reduced gastric lesions induced by hydrochloric acid and ethanol, showing effectiveness similar to lansoprazole, a common gastroprotective agent .
- Mechanism : The gastroprotective effect is attributed to its ability to stabilize gastric mucosal integrity and reduce oxidative damage .
Antimicrobial Activity
This compound has shown promising results against various pathogens:
- Bacterial Inhibition : It exhibits antimicrobial effects against both gram-positive and gram-negative bacteria, including Enterococcus faecalis and Escherichia coli .
- Antiviral Properties : Studies have also reported antiviral activity against herpes simplex virus, indicating its potential in treating viral infections .
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cytotoxicity Against Cancer Cell Lines : this compound demonstrated significant cytotoxic effects on human colorectal adenocarcinoma and neuroblastoma cell lines, suggesting its role in cancer treatment strategies .
- Sodium Channel Blocking Activity : This property enhances its cytotoxicity against lung cancer cells, indicating a multifaceted approach to targeting cancer cells .
Case Studies and Research Findings
Properties
CAS No. |
75598-52-6 |
---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1R,2R,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |
InChI |
InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21+,22-,25-,26+,27-/m0/s1 |
InChI Key |
LRMHPGVONLYGQD-GGQWBCBCSA-N |
SMILES |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@H]3C2)C)(C)C)O)C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
Key on ui other cas no. |
75598-52-6 |
Synonyms |
epitaondiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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